molecular formula C10H13NO3 B11756374 2-((Cyclopropyl(furan-2-yl)methyl)amino)acetic acid

2-((Cyclopropyl(furan-2-yl)methyl)amino)acetic acid

Cat. No.: B11756374
M. Wt: 195.21 g/mol
InChI Key: CHNACXNEWUWMJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((Cyclopropyl(furan-2-yl)methyl)amino)acetic acid is an organic compound that features a cyclopropyl group, a furan ring, and an amino acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Cyclopropyl(furan-2-yl)methyl)amino)acetic acid typically involves the following steps:

    Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through cyclopropanation reactions, often using reagents like diazomethane or Simmons-Smith reagents.

    Furan Ring Introduction: The furan ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.

    Amino Acid Moiety Addition: The amino acid moiety can be introduced through amination reactions, where the furan-containing intermediate is reacted with glycine or its derivatives under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Catalysts and continuous flow reactors might be employed to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-((Cyclopropyl(furan-2-yl)methyl)amino)acetic acid can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The compound can be reduced to form tetrahydrofuran derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Tetrahydrofuran derivatives.

    Substitution: Various substituted amino acid derivatives.

Scientific Research Applications

2-((Cyclopropyl(furan-2-yl)methyl)amino)acetic acid has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It can be used in studies investigating the biological activity of furan-containing compounds.

    Industrial Applications: The compound may find use in the development of new materials or as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 2-((Cyclopropyl(furan-2-yl)methyl)amino)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring and cyclopropyl group contribute to its binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating key enzymes, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-(Cyclopropyl(furan-2-yl)methyl)amino)acetic acid: A closely related compound with similar structural features.

    Furan-2-carboxylic acid: Shares the furan ring but lacks the cyclopropyl and amino acid moieties.

    Cyclopropylamine: Contains the cyclopropyl group but lacks the furan ring and amino acid moieties.

Uniqueness

2-((Cyclopropyl(furan-2-yl)methyl)amino)acetic acid is unique due to the combination of its cyclopropyl group, furan ring, and amino acid moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

2-[[cyclopropyl(furan-2-yl)methyl]amino]acetic acid

InChI

InChI=1S/C10H13NO3/c12-9(13)6-11-10(7-3-4-7)8-2-1-5-14-8/h1-2,5,7,10-11H,3-4,6H2,(H,12,13)

InChI Key

CHNACXNEWUWMJQ-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(C2=CC=CO2)NCC(=O)O

Origin of Product

United States

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